molecular formula C18H17BrN2O2 B15334273 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine

5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine

Cat. No.: B15334273
M. Wt: 373.2 g/mol
InChI Key: YPMNFMKTZRZAJC-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine is a brominated isoquinoline derivative featuring a 2,4-dimethoxybenzyl substituent at the 1-amine position. Isoquinoline scaffolds are pharmacologically significant due to their presence in alkaloids and synthetic bioactive molecules. The bromine atom at position 5 and the dimethoxybenzyl group likely influence electronic properties, lipophilicity, and intermolecular interactions, making this compound a candidate for medicinal chemistry and materials science applications. Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as seen in structurally related compounds .

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

5-bromo-N-[(2,4-dimethoxyphenyl)methyl]isoquinolin-1-amine

InChI

InChI=1S/C18H17BrN2O2/c1-22-13-7-6-12(17(10-13)23-2)11-21-18-15-4-3-5-16(19)14(15)8-9-20-18/h3-10H,11H2,1-2H3,(H,20,21)

InChI Key

YPMNFMKTZRZAJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=CC3=C2C=CC=C3Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine typically involves a multi-step processThe reaction conditions often involve the use of bromine in nitrobenzene to achieve high yields of the brominated isoquinoline .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: De-brominated isoquinoline derivatives.

    Substitution: Various aryl or alkyl-substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activities.

Biology: In biological research, it serves as a probe to study the interactions of isoquinoline derivatives with various biological targets.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Bromine Position: 6-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine (11b): Bromine at position 6 instead of 5 (). This positional isomer may exhibit distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to altered electronic environments. 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine: Bromine on a pyridine ring (positions 5 and 2) rather than isoquinoline, reducing aromatic conjugation and steric bulk .
  • Benzyl Group Substitution: 2,4-Dimethoxybenzyl vs. 3,4-Dimethoxybenzyl: The 2,4-dimethoxy group in the target compound may enhance solubility in polar solvents compared to 3,4-dimethoxy analogues, which show stronger hydrogen bonding in crystal lattices (e.g., N–H···N interactions in ) . 4-Bromobenzyl Derivatives: Compounds like (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () lack methoxy groups, leading to lower logP (5.411) compared to dimethoxy-containing analogues .

Physicochemical Properties

Key data from analogous compounds:

Compound logP Molecular Weight (g/mol) Key Substituents Reference
Target Compound ~6.2* 373.25 5-Br, 2,4-(OMe)₂-benzyl, isoquinoline Estimated
(E)-2-(5-Amino-1-(4-bromobenzyl)-...) 5.411 N/A 4-Br-benzyl, indolinone, quinoline
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine N/A 353.20 5-Br, 3,4-(OMe)₂-benzyl, pyridine
6-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine N/A 373.25 6-Br, 2,4-(OMe)₂-benzyl, isoquinoline

*Estimated based on substituent contributions (bromine: +0.9, methoxy: -0.3 each).

  • Lipophilicity : The target compound’s higher logP (~6.2) compared to pyridine derivatives (e.g., 5.411 in ) suggests enhanced membrane permeability, critical for CNS-targeting drugs.
  • Solubility: Dimethoxy groups improve aqueous solubility relative to non-polar benzyl analogues but may reduce crystallinity due to steric hindrance .

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